Cas no 100949-31-3 (6-BROMO-4,8-DICHLOROQUINAZOLINE)

6-Bromo-4,8-dichloroquinazoline is a halogenated quinazoline derivative primarily utilized as a versatile intermediate in organic synthesis and pharmaceutical research. Its distinct bromo- and chloro-substitutions at the 6, 4, and 8 positions enhance its reactivity, making it valuable for nucleophilic aromatic substitution and cross-coupling reactions. The compound’s robust structure facilitates the development of biologically active molecules, particularly in the synthesis of kinase inhibitors and other heterocyclic compounds. Its high purity and stability under standard conditions ensure consistent performance in complex synthetic pathways. This intermediate is particularly favored in medicinal chemistry for its ability to introduce functional diversity into target scaffolds.
6-BROMO-4,8-DICHLOROQUINAZOLINE structure
100949-31-3 structure
Product Name:6-BROMO-4,8-DICHLOROQUINAZOLINE
CAS No:100949-31-3
MF:C8H3BrCl2N2
MW:277.93
CID:4729989
PubChem ID:112554168
Update Time:2025-10-24

6-BROMO-4,8-DICHLOROQUINAZOLINE Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-4,8-dichloroquinazoline
    • Quinazoline, 6-bromo-4,8-dichloro-
    • 100949-31-3
    • 6-BROMO-4,8-DICHLOROQUINAZOLINE
    • Inchi: 1S/C8H3BrCl2N2/c9-4-1-5-7(6(10)2-4)12-3-13-8(5)11/h1-3H
    • InChI Key: HITXWPIYOSHOEL-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C2C(=C(N=CN=2)Cl)C=1)Cl

Computed Properties

  • Exact Mass: 275.88567g/mol
  • Monoisotopic Mass: 275.88567g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 25.8
  • XLogP3: 3.8

Experimental Properties

  • Density: 1.851±0.06 g/cm3(Predicted)
  • Melting Point: 231-232 °C
  • Boiling Point: 369.6±37.0 °C(Predicted)
  • pka: 0.20±0.50(Predicted)

6-BROMO-4,8-DICHLOROQUINAZOLINE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A189011449-1g
6-Bromo-4,8-dichloroquinazoline
100949-31-3 95%
1g
$681.12 2023-09-04

Additional information on 6-BROMO-4,8-DICHLOROQUINAZOLINE

Introduction to 6-BROMO-4,8-DICHLOROQUINAZOLINE (CAS No. 100949-31-3)

6-BROMO-4,8-DICHLOROQUINAZOLINE, identified by the Chemical Abstracts Service Number (CAS No.) 100949-31-3, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the quinazoline class, a scaffold that is widely recognized for its diverse biological activities and potential therapeutic applications. The presence of bromine and chlorine substituents at specific positions on the quinazoline ring enhances its reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.

The structural features of 6-BROMO-4,8-DICHLOROQUINAZOLINE contribute to its utility in various chemical transformations. The bromine atom at the 6-position and the chlorine atoms at the 4- and 8-positions provide multiple sites for further functionalization, enabling chemists to tailor the molecule for specific biological targets. This flexibility has made it a popular building block in drug discovery efforts aimed at developing novel therapeutic agents.

In recent years, quinazoline derivatives have been extensively studied due to their broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The introduction of halogen atoms into the quinazoline core has been shown to modulate these activities, often enhancing potency and selectivity. For instance, studies have demonstrated that halogenated quinazolines can interact with biological targets in ways that are distinct from their unhalogenated counterparts, leading to more effective interactions.

One of the most compelling aspects of 6-BROMO-4,8-DICHLOROQUINAZOLINE is its role in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and dysregulation of kinase activity is implicated in numerous diseases, particularly cancer. By designing molecules that specifically inhibit certain kinases, researchers aim to develop treatments that can target these diseases effectively. The halogenated quinazolines, including 6-BROMO-4,8-DICHLOROQUINAZOLINE, have been shown to be particularly effective in this regard due to their ability to bind tightly to kinase active sites.

Recent advancements in computational chemistry and molecular modeling have further highlighted the potential of 6-BROMO-4,8-DICHLOROQUINAZOLINE as a lead compound. These techniques allow researchers to predict how different modifications to the molecule will affect its biological activity. By leveraging these tools, scientists can optimize the structure of 6-BROMO-4,8-DICHLOROQUINAZOLINE to improve its potency and reduce potential side effects. This approach has led to several promising candidates for further development into clinical therapies.

The synthesis of 6-BROMO-4,8-DICHLOROQUINAZOLINE is another area where significant progress has been made. Modern synthetic methods have enabled the efficient preparation of this compound in high yields and purity. These methods often involve multi-step reactions that incorporate the bromine and chlorine substituents at the desired positions on the quinazoline ring. The ability to synthesize complex molecules like 6-BROMO-4,8-DICHLOROQUINAZOLINE with high precision is crucial for advancing drug discovery efforts.

Furthermore, the use of 6-BROMO-4,8-DICHLOROQUINAZOLINE in combinatorial chemistry has opened up new avenues for drug development. Combinatorial libraries allow researchers to generate large numbers of structurally diverse compounds rapidly. By screening these libraries for biological activity, scientists can identify novel lead compounds that might not have been discovered through traditional synthetic approaches. The versatility of 6-BROMO-4,8-DICHLOROQUINAZOLINE makes it an ideal candidate for such libraries.

The pharmacokinetic properties of 6-BROMO-4,8-DICHLOROQUINAZOLINE are also an important consideration in drug development. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its potential as a therapeutic agent. Studies have shown that halogenated quinazolines can exhibit favorable pharmacokinetic profiles, which makes them attractive candidates for further development.

In conclusion,6-BROMO-4,8-DICHLOROQUINAZOLINE (CAS No. 100949-31-3) is a versatile and valuable compound with significant potential in pharmaceutical research. Its unique structural features make it a useful intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors. Advances in synthetic chemistry、computational modeling、and combinatorial chemistry have further enhanced its utility as a lead compound for drug discovery efforts aimed at developing novel therapeutic agents.

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